Ret-IN-1

Description

Properties

IUPAC Name |

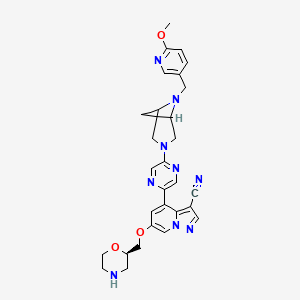

4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-6-[[(2R)-morpholin-2-yl]methoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N9O3/c1-39-28-3-2-19(9-34-28)14-37-21-6-22(37)16-36(15-21)27-13-32-26(12-33-27)25-7-23(41-18-24-11-31-4-5-40-24)17-38-29(25)20(8-30)10-35-38/h2-3,7,9-10,12-13,17,21-22,24,31H,4-6,11,14-16,18H2,1H3/t21?,22?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQISTQEBXXLPC-UBVWURDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OCC7CNCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)CN2C3CC2CN(C3)C4=NC=C(N=C4)C5=CC(=CN6C5=C(C=N6)C#N)OC[C@H]7CNCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2222755-14-6 | |

| Record name | 4-(5-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo(3.1.1)heptan-3-yl)pyrazin-2-yl)-6-(((R)-morpholin-2-yl)methoxy)pyrazolo(1,5-a)pyridine-3-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222755146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-(6-((6-METHOXYPYRIDIN-3-YL)METHYL)-3,6-DIAZABICYCLO(3.1.1)HEPTAN-3-YL)PYRAZIN-2-YL)-6-(((R)-MORPHOLIN-2-YL)METHOXY)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM0SJ89UOO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Ret-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-1, also known as Selpercatinib (and formerly LOXO-292), is a highly potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Alterations in the RET gene, such as point mutations and fusions, are oncogenic drivers in a variety of cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC). This compound was developed to target these aberrant RET kinases, including those with mutations that confer resistance to other kinase inhibitors. This guide provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions, effects on downstream signaling, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of RET Kinase

This compound functions as an ATP-competitive inhibitor of RET kinase. The binding of this compound to the ATP-binding pocket of the RET kinase domain prevents the phosphorylation of the kinase itself (autophosphorylation) and the subsequent phosphorylation of downstream substrate proteins. This blockade of catalytic activity effectively abrogates the oncogenic signaling driven by constitutively active RET mutants and fusion proteins.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified against wild-type (WT) RET and clinically relevant mutant forms of the kinase. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized below. This data is extracted from patent WO2018071447A1, Compound Example 552.[1][2][3][4][5]

| Target Kinase | IC50 (nM) |

| RET (Wild-Type) | 1 |

| RET (V804M Mutant) | 7 |

| RET (G810R Mutant) | 101 |

Table 1: Inhibitory Potency (IC50) of this compound against RET Kinase Variants.

The V804M mutation is a "gatekeeper" mutation that can confer resistance to some multi-kinase inhibitors, while the G810R mutation is a solvent front mutation that can also lead to resistance. The data indicates that this compound is highly potent against both wild-type RET and the V804M gatekeeper mutant, and retains activity against the G810R solvent front mutant.

Impact on Downstream Signaling Pathways

The activation of RET kinase initiates a cascade of intracellular signaling events that promote cell proliferation, survival, and differentiation. By inhibiting RET, this compound effectively shuts down these downstream pathways. The primary signaling cascades affected are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation.

-

PI3K/AKT/mTOR Pathway: This pathway plays a central role in cell growth, survival, and metabolism.

-

PLCγ Pathway: This pathway is involved in cell motility and invasion.

The following diagram illustrates the central role of RET in these signaling pathways and the point of intervention for this compound.

Caption: RET signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies employed to characterize the mechanism of action of this compound.

RET Kinase Inhibition Assay (LanthaScreen™ TR-FRET Assay)

This assay is a common method for determining the potency of kinase inhibitors and is representative of the type of assay used to generate the IC50 data for this compound.

Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer for the ATP binding site will disrupt FRET, leading to a decrease in the signal.

Materials:

-

Recombinant human RET kinase (wild-type and mutants)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

Test compound (this compound)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer to the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the RET kinase and the Eu-anti-Tag antibody in kinase buffer.

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound or DMSO (control) to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a TR-FRET based RET kinase inhibition assay.

Cellular Assays: Western Blot Analysis of RET Signaling

Western blotting is used to assess the effect of this compound on the phosphorylation status of RET and its downstream signaling proteins in cancer cell lines harboring RET alterations.

Principle: This technique separates proteins by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the levels of total and phosphorylated proteins. A decrease in the phosphorylated form of a protein after treatment with this compound indicates inhibition of the signaling pathway.

Materials:

-

RET-driven cancer cell line (e.g., a cell line with a KIF5B-RET fusion)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the RET-driven cancer cells to approximately 80% confluency.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

Conclusion

This compound is a potent and selective inhibitor of RET kinase that effectively abrogates the oncogenic signaling driven by various RET alterations. Its mechanism of action, characterized by ATP-competitive inhibition and subsequent suppression of downstream pathways like MAPK and PI3K/AKT, has been thoroughly elucidated through a combination of biochemical and cellular assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of targeted therapies for RET-driven cancers.

References

Ret-IN-1: A Technical Guide for Researchers in RET-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC). Aberrant RET activation, through mutations or chromosomal rearrangements, leads to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[1][2] Targeted inhibition of the RET kinase has emerged as a promising therapeutic strategy for these malignancies.[3] This technical guide provides an in-depth overview of Ret-IN-1, a potent inhibitor of RET kinase, with a focus on its quantitative data, experimental methodologies, and mechanism of action.

Core Data Presentation

Biochemical and Cellular Potency of this compound

This compound, identified as Compound Example 552 in patent WO2018071447A1, demonstrates potent inhibitory activity against wild-type RET and clinically relevant mutants.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity or cell viability by 50%, are summarized below.

| Target | IC50 (nM) |

| RET (Wild-Type) | 1 |

| RET (V804M Gatekeeper Mutant) | 7 |

| RET (G810R Solvent Front Mutant) | 101 |

Data extracted from patent WO2018071447A1, Compound Example 552.[1]

Signaling Pathways and Mechanism of Action

The RET receptor tyrosine kinase, upon activation by its ligands, the glial cell line-derived neurotrophic factor (GDNF) family, and co-receptors, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This phosphorylation creates docking sites for various adaptor and signaling proteins, leading to the activation of multiple downstream pathways crucial for cell growth, proliferation, and survival, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[1][2] In RET-driven cancers, mutations or fusions render the RET kinase constitutively active, leading to ligand-independent signaling and oncogenesis.

This compound exerts its therapeutic effect by directly targeting the ATP-binding pocket of the RET kinase domain, thereby preventing its phosphorylation and the subsequent activation of downstream signaling cascades.[3] This inhibition of RET-mediated signaling ultimately leads to the suppression of tumor cell proliferation and survival.

Experimental Protocols

The following sections outline the general methodologies for key experiments typically used to characterize RET inhibitors like this compound. The specific details for this compound are proprietary to the patent holder and are not publicly available.

Biochemical Kinase Assay

Biochemical assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

General Protocol:

-

Reagents and Materials: Recombinant human RET kinase domain, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), Adenosine Triphosphate (ATP), assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

The RET enzyme is incubated with varying concentrations of the test compound (e.g., this compound) in the assay buffer in a microplate.

-

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescent detection reagent.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Proliferation Assay

Cell-based assays are crucial for determining the potency of an inhibitor in a more physiologically relevant context.

General Protocol:

-

Cell Lines: Human cancer cell lines harboring specific RET alterations (e.g., TT cells with RET C634W mutation for MTC, or LC-2/ad cells with CCDC6-RET fusion for NSCLC).

-

Reagents and Materials: Cell culture medium (e.g., RPMI-1640 with 10% FBS), test compound (this compound), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Procedure:

-

Cells are seeded in a multi-well plate and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound.

-

After a prolonged incubation period (e.g., 72 hours), the cell viability is assessed by measuring the intracellular ATP levels.

-

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Target Engagement

Western blotting is used to confirm that the inhibitor is engaging its target within the cell and inhibiting its downstream signaling.

General Protocol:

-

Sample Preparation: RET-driven cancer cells are treated with the inhibitor for a short period (e.g., 2-4 hours). The cells are then lysed to extract the proteins.

-

SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated RET (p-RET) and total RET, as well as antibodies for downstream signaling proteins like phosphorylated ERK (p-ERK) and total ERK.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate. A decrease in the p-RET and p-ERK signals in the treated cells compared to the control indicates target engagement and pathway inhibition.

Conclusion

This compound is a potent inhibitor of wild-type and mutant RET kinases, demonstrating significant potential for the treatment of RET-driven cancers. The data presented in this guide, including its nanomolar potency against key RET variants, provides a strong rationale for its further investigation and development. The experimental protocols outlined offer a foundational understanding of the methodologies employed to characterize such inhibitors. As research in this field progresses, a deeper understanding of the in vivo efficacy, pharmacokinetic profile, and resistance mechanisms associated with this compound will be crucial for its successful clinical translation.

Logical Relationship of this compound's Therapeutic Potential

References

- 1. Complete preclinical platform for intravitreal chemotherapy drug discovery for retinoblastoma: Assessment of pharmacokinetics, toxicity and efficacy using a rabbit model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Pharmacokinetics and Safety of Intravenous RTD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for Ret-IN-1 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of Ret-IN-1 against the RET (Rearranged during Transfection) receptor tyrosine kinase. The protocol is designed for a 96-well plate format and utilizes a luminescence-based readout to quantify kinase activity.

Introduction

The RET receptor tyrosine kinase is a critical signaling protein involved in cell growth, differentiation, and survival.[1][2] Dysregulation of RET signaling, often due to mutations or fusions, is a known driver in various cancers, including medullary and papillary thyroid carcinomas, as well as non-small cell lung cancer.[1][3][4] Consequently, RET has emerged as a significant target for cancer therapy. This compound is a small molecule inhibitor designed to target the kinase activity of RET. This in vitro kinase assay protocol provides a robust method for determining the potency and selectivity of this compound and other potential inhibitors.

The assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the RET enzyme. The remaining ATP is then converted into a luminescent signal. Inhibition of RET kinase activity by this compound results in a higher amount of residual ATP and thus a stronger luminescent signal.

RET Signaling Pathway

The RET receptor tyrosine kinase is activated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs) to their co-receptors, the GDNF family receptor α (GFRα).[2][5] This ligand-receptor complex then recruits and brings two RET molecules together, leading to their autophosphorylation and the activation of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[2] this compound exerts its effect by inhibiting the catalytic activity of the RET kinase domain, thereby blocking these downstream signals.

References

- 1. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. HTScan® Ret Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. [PDF] Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade | Semantic Scholar [semanticscholar.org]

- 5. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Ret-IN-1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-1 is a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Aberrant RET signaling, through mutations or gene fusions, is a known driver in various cancers, including non-small cell lung cancer and multiple endocrine neoplasia.[2][3][4] this compound provides a valuable tool for studying the cellular consequences of RET inhibition and for the development of targeted cancer therapies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its effects on cell viability, proliferation, and downstream signaling pathways.

Biochemical Properties and Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of the RET protein. By binding to the ATP-binding site of the RET kinase domain, it prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that promote cell growth and survival.[5]

Data Presentation

In Vitro Kinase Inhibition

The inhibitory activity of this compound against wild-type and mutant RET kinases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 (nM) |

| RET (Wild-Type) | 1 |

| RET (V804M mutant) | 7 |

| RET (G810R mutant) | 101 |

Data sourced from publicly available information.

Experimental Protocols

General Guidelines for Handling this compound

Reconstitution: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

Storage: Store the solid compound and the stock solution at -20°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

Stability in Culture Media: The stability of small molecule inhibitors in cell culture media can vary.[7][8][9][10] It is advisable to prepare fresh dilutions of this compound in culture medium for each experiment.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound on cancer cells.

1. Cell Seeding:

-

Culture your chosen RET-dependent cancer cell line (e.g., cell lines with RET fusions like KIF5B-RET or CCDC6-RET) under standard conditions.[11][12][13][14]

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a predetermined optimal density. This should be a density that allows for logarithmic growth during the course of the experiment.

2. Treatment with this compound:

-

After allowing the cells to adhere overnight, prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range that is expected to cover the dose-response curve, informed by the in vitro IC50 values (e.g., from 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Replace the existing medium in the wells with the medium containing the different concentrations of this compound.

3. Incubation:

-

Incubate the plates for a period relevant to the cell line's doubling time and the expected mechanism of action of the inhibitor (e.g., 48 to 72 hours).[15]

4. Measurement of Cell Viability:

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.[16]

-

-

MTT Assay:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.[17]

-

5. Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value for cell viability.[18][19][20][21]

Western Blot Analysis of RET Signaling

This protocol allows for the assessment of this compound's effect on the phosphorylation of RET and its downstream signaling proteins, such as AKT and ERK.[22][23][24]

1. Cell Treatment and Lysis:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a shorter duration, typically ranging from 30 minutes to a few hours, to capture the immediate effects on signaling pathways.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[25][26][27]

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated RET (p-RET), total RET, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition by this compound.

Mandatory Visualizations

RET Signaling Pathway and Inhibition by this compound

Caption: RET signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound in cell culture.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 3. Molecular mechanisms of RET activation in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of RET receptor-mediated oncogenesis in multiple endocrine neoplasia 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. cellculturedish.com [cellculturedish.com]

- 8. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Frontiers | Targeted therapy of RET fusion-positive non-small cell lung cancer [frontiersin.org]

- 13. Identification of a lung adenocarcinoma cell line with CCDC6‐RET fusion gene and the effect of RET inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. vigo-avocats.com [vigo-avocats.com]

- 16. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The rationale of dose–response curves in selecting cancer drug dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Comparison of Dose Response Models for Predicting Normal Tissue Complications from Cancer Radiotherapy: Application in Rat Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PI3K/AKT AND ERK REGULATE RETINOIC ACID-INDUCED NEUROBLASTOMA CELLULAR DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 23. embopress.org [embopress.org]

- 24. Selective effects of PD-1 on Akt and Ras pathways regulate molecular components of the cell cycle and inhibit T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. origene.com [origene.com]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 27. bio-rad.com [bio-rad.com]

Application Notes and Protocols for Ret-IN-1 Immunoprecipitation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ret-IN-1, a potent RET kinase inhibitor, in immunoprecipitation (IP) assays. This document offers detailed protocols, data interpretation guidelines, and visual representations of the underlying biological pathways and experimental procedures.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant RET activation, through mutations or fusions, is a known driver in various cancers, including thyroid and non-small cell lung cancer.[3][4] Small molecule inhibitors targeting the RET kinase domain are therefore valuable tools for both basic research and therapeutic development.[2]

This compound is a selective inhibitor of RET kinase.[3] Immunoprecipitation assays using this compound can be employed to:

-

Investigate the direct binding of this compound to the RET protein.

-

Assess the effect of this compound on RET protein levels and its interaction with downstream signaling partners.

-

Isolate RET protein from a complex lysate for subsequent analysis while its kinase activity is inhibited.

Data Presentation

The inhibitory activity of this compound against wild-type and mutant forms of the RET kinase is summarized below. This data is essential for determining the appropriate concentrations for cellular and biochemical assays.

| Target | IC50 (nM) |

| RET (Wild-Type) | 1 |

| RET (V804M mutant) | 7 |

| RET (G810R mutant) | 101 |

| [Data sourced from AdooQ Bioscience][3] |

Experimental Protocols

This section provides detailed protocols for performing an immunoprecipitation assay with this compound. The choice between using agarose or magnetic beads will depend on laboratory preference and available equipment.

Materials

-

Cells: Cell line expressing the RET protein of interest (e.g., thyroid or lung cancer cell lines).

-

This compound: Prepare a stock solution in DMSO.

-

Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors immediately before use.[5]

-

Antibodies:

-

Primary antibody specific for RET, validated for immunoprecipitation.

-

Isotype control IgG.

-

-

Beads: Protein A/G agarose or magnetic beads.[5]

-

Wash Buffer: Lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20.

-

Elution Buffer: 2x Laemmli sample buffer or a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).

-

General laboratory equipment: Microcentrifuge, rotator, magnetic rack (for magnetic beads), etc.

Protocol 1: Immunoprecipitation with this compound Treatment of Cell Lysate

This protocol is suitable for investigating the direct effect of this compound on the RET protein and its interactions within a cell lysate.

-

Cell Lysis:

-

Culture cells to the desired confluency.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[5]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G bead slurry to the cell lysate.

-

Incubate with gentle rotation for 1 hour at 4°C.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Incubation with this compound and Antibody:

-

To the pre-cleared lysate, add this compound to the desired final concentration. Based on the IC50 values, a starting concentration of 10-100 nM is recommended for inhibiting wild-type RET. The optimal concentration should be determined empirically.

-

Add the primary anti-RET antibody (typically 1-5 µg). For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Immunocomplex Capture:

-

Add 30-50 µL of pre-washed Protein A/G bead slurry to each sample.

-

Incubate with gentle rotation for 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).

-

Carefully remove the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, remove as much of the supernatant as possible.

-

-

Elution:

-

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel for subsequent Western blot analysis.

-

Protocol 2: Immunoprecipitation from Cells Pre-treated with this compound

This protocol is designed to assess the effect of this compound on RET protein levels and interactions within a cellular context prior to lysis.

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 10-100 nM) or vehicle control (DMSO) in culture medium for a specified time (e.g., 2, 6, 12, or 24 hours).

-

-

Cell Lysis:

-

Following treatment, wash the cells with ice-cold PBS.

-

Proceed with cell lysis as described in Protocol 1, Step 1. It is recommended to add this compound to the lysis buffer at the same concentration used for cell treatment to maintain inhibition.

-

-

Immunoprecipitation:

-

Proceed with pre-clearing (optional), antibody incubation, immunocomplex capture, washing, and elution as described in Protocol 1, Steps 2-6.

-

Mandatory Visualization

RET Signaling Pathway

The following diagram illustrates the canonical RET signaling pathway, which is inhibited by this compound. Upon ligand binding, RET dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and survival.[6] this compound blocks the kinase activity of RET, thereby inhibiting these downstream signals.[2]

Caption: RET Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Immunoprecipitation with this compound

This diagram outlines the key steps of the immunoprecipitation workflow when using a small molecule inhibitor like this compound.

Caption: this compound Immunoprecipitation Workflow.

Considerations and Data Interpretation

-

Inhibitor Concentration: The provided IC50 values are a starting point. The optimal concentration of this compound for your specific cell line and experimental conditions should be determined through a dose-response experiment, assessing the inhibition of RET phosphorylation via Western blot.

-

Effect on Protein Levels: Some kinase inhibitors have been shown to induce the degradation of their target protein.[3] Therefore, it is crucial to include an "input" control (a small fraction of the cell lysate before immunoprecipitation) in your Western blot analysis. This will allow you to determine if this compound treatment alters the total amount of RET protein in the cell, which would affect the amount of protein immunoprecipitated.

-

Protein-Protein Interactions: By inhibiting the kinase activity of RET, this compound may alter its interaction with phosphorylation-dependent binding partners. Comparing the co-immunoprecipitation of known interacting proteins in the presence and absence of this compound can provide insights into the functional consequences of RET inhibition.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]

- 4. Molecular basis for cellular retinoic acid-binding protein 1 in modulating CaMKII activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of RET Inhibitors in Mouse Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of RET (Rearranged during Transfection) kinase inhibitors using mouse models. While specific data for a compound designated "Ret-IN-1" is not publicly available, this document outlines generalized protocols and data presentation formats based on established methodologies for evaluating RET inhibitors in preclinical settings.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET through mutations or fusions leads to uncontrolled cell proliferation and is a known driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[1][3] RET inhibitors are a class of targeted therapies designed to block the kinase activity of the RET protein, thereby inhibiting tumor growth.[1] In vivo mouse model studies are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel RET inhibitors before clinical investigation.

Data Presentation: Efficacy of a Representative RET Inhibitor

The following tables summarize representative quantitative data from in vivo mouse model studies of a generic RET inhibitor. This data is synthesized from typical findings in the field and serves as an example for data presentation.

Table 1: Tumor Growth Inhibition in a KIF5B-RET Fusion-Positive Lung Adenocarcinoma Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) |

| Vehicle Control | Orally, daily | 1500 ± 250 | - |

| RET Inhibitor | 50 mg/kg, orally, daily | 450 ± 150 | 70% |

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Pharmacodynamic Modulation in Tumor Tissue

| Treatment Group | Time Point (post-dose) | pRET (Y1062) Levels (relative to vehicle) | pERK1/2 (T202/Y204) Levels (relative to vehicle) |

| RET Inhibitor (50 mg/kg) | 2 hours | 0.15 | 0.20 |

| RET Inhibitor (50 mg/kg) | 8 hours | 0.30 | 0.45 |

| RET Inhibitor (50 mg/kg) | 24 hours | 0.60 | 0.75 |

Data represents the relative levels of phosphorylated proteins as determined by Western blot or ELISA, normalized to total protein and compared to the vehicle-treated group.

Experimental Protocols

This section provides detailed protocols for key experiments in the in vivo evaluation of a RET inhibitor.

Protocol 1: Xenograft Mouse Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a RET inhibitor in a subcutaneous xenograft mouse model of RET-driven cancer.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.

-

RET-driven human cancer cell line (e.g., a cell line with a KIF5B-RET fusion or a RET mutation).

-

Cell culture medium and supplements.

-

Matrigel or other appropriate extracellular matrix.

-

Test RET inhibitor.

-

Vehicle solution (e.g., 0.5% methylcellulose in water).

-

Dosing gavage needles.

-

Calipers for tumor measurement.

-

Anesthesia.

-

Surgical tools for tumor collection.

-

Reagents for tissue processing and analysis (e.g., formalin, lysis buffers).

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected RET-driven cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Dosing:

-

Prepare the RET inhibitor formulation and vehicle control.

-

Administer the RET inhibitor or vehicle to the respective groups via the predetermined route (e.g., oral gavage) and schedule (e.g., once daily).

-

-

Efficacy Assessment:

-

Continue to measure tumor volume and body weight every 2-3 days.

-

At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice.

-

-

Tissue Collection and Analysis:

-

Excise the tumors and measure their final weight.

-

Divide the tumor tissue for various analyses:

-

Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

-

Snap-freeze a portion in liquid nitrogen for Western blot or pharmacokinetic analysis.

-

-

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the in vivo target engagement and downstream pathway modulation of a RET inhibitor in tumor tissue.

Materials:

-

Tumor lysates from the efficacy study.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and Western blot apparatus.

-

Primary antibodies against pRET (e.g., Y1062), total RET, pERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for Western blot detection.

Procedure:

-

Protein Extraction:

-

Homogenize the snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

-

Express the data as a fold change relative to the vehicle-treated control group.

-

Visualizations

RET Signaling Pathway

Caption: The RET signaling pathway and the point of intervention by RET inhibitors.

Experimental Workflow for In Vivo Efficacy Study

Caption: A typical experimental workflow for an in vivo efficacy study of a RET inhibitor.

References

Application Notes and Protocols: Preparation of Ret-IN-1 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-1 is a potent and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. RET is a critical signaling protein involved in cell growth, differentiation, and survival. Dysregulation of RET signaling, often due to mutations or fusions, is a known driver in various cancers, including thyroid and non-small cell lung cancer. Accurate and consistent preparation of this compound stock solutions is paramount for reliable in vitro and in vivo experimental results in the study of RET-driven malignancies and other associated pathologies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is essential for accurate stock solution preparation and concentration calculations.

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₁N₉O₃ | [1] |

| Molecular Weight | 553.61 g/mol | [1] |

| Appearance | Solid | - |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [2] |

| Storage (Solid) | -20°C | - |

RET Signaling Pathway

This compound exerts its inhibitory effects by targeting the RET receptor tyrosine kinase. The binding of ligands, such as Glial cell line-derived neurotrophic factor (GDNF), to the RET receptor complex induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3][4][5] this compound inhibits this initial phosphorylation step, thereby blocking the entire downstream signaling cascade.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound solid powder

-

Anhydrous/molecular sieve-dried DMSO (Dimethyl Sulfoxide)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Experimental Workflow

Step-by-Step Procedure

-

Calculate the required mass of this compound:

-

To prepare a 10 mM stock solution, use the following formula:

-

Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

-

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

-

Mass (mg) = 0.010 mol/L * 0.001 L * 553.61 g/mol * 1000 mg/g = 5.5361 mg

-

-

-

Weigh the this compound powder:

-

Tare a clean, empty microcentrifuge tube or amber vial on a calibrated analytical balance.

-

Carefully weigh the calculated amount of this compound powder into the tube. Record the exact weight.

-

-

Add anhydrous DMSO:

-

Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.

-

Note: It is crucial to use anhydrous DMSO as water can affect the solubility and stability of the compound.

-

-

Dissolve the compound:

-

Tightly cap the tube or vial.

-

Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.[6] Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquot the stock solution:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

-

Store the stock solution:

-

Store the aliquots at -20°C for short-term storage (weeks to a few months) or at -80°C for long-term storage (months to years).[7] Protect the vials from light.

-

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Refer to the material safety data sheet (MSDS) for this compound and DMSO for detailed safety information.

-

Dispose of chemical waste according to your institution's guidelines.

Conclusion

This document provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to these protocols will ensure the integrity and consistency of the compound, leading to more reliable and reproducible experimental outcomes in research and drug development.

References

Application Notes and Protocols for Ret-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ret-IN-1 is an inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. The information available identifies this compound as "Compound Example 552" from patent WO2018071447A1. Biochemical assays have demonstrated its potency against wild-type and mutant forms of the RET kinase. These application notes provide an overview of the RET signaling pathway and outline key experimental protocols to evaluate the sensitivity of cell lines to this compound.

RET Signaling Pathway

The RET receptor tyrosine kinase plays a crucial role in cell growth, survival, and differentiation. Ligand-independent activation of RET, through mutations or fusions, is a known driver in various cancers, including non-small cell lung cancer and thyroid carcinoma. Upon activation, RET dimerizes and autophosphorylates, initiating downstream signaling cascades primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways. These pathways are central to promoting cell proliferation and survival.

Below is a diagram illustrating the canonical RET signaling pathway.

Caption: Canonical RET Signaling Pathway.

Cell Lines Potentially Sensitive to this compound

While specific cell line sensitivity data for this compound is not publicly available, cell lines harboring RET fusions or activating mutations are predicted to be sensitive. Researchers can screen a panel of relevant cell lines to determine their susceptibility. Examples of cell lines used in the study of other RET inhibitors include:

-

LC-2/ad: (Non-small cell lung cancer) Harboring a CCDC6-RET fusion.

-

TT: (Medullary thyroid cancer) Harboring a RET C634W mutation.

-

MZ-CRC-1: (Medullary thyroid cancer) Harboring a RET M918T mutation.

Quantitative Data

Biochemical assay data for this compound against different forms of the RET kinase is summarized below. Cellular IC50 values are yet to be determined and published.

| Target | IC50 (nM) |

| RET (Wild-Type) | 1 |

| RET (V804M mutant) | 7 |

| RET (G810R mutant) | 101 |

Experimental Protocols

To assess the sensitivity of cell lines to this compound, the following key experiments are recommended:

Cell Viability Assay

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Workflow:

Caption: Workflow for Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium.

-

Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis of RET Phosphorylation

This experiment confirms that this compound inhibits its target by assessing the phosphorylation status of the RET protein.

Workflow:

Caption: Workflow for Western Blot Analysis.

Protocol:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a short duration (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated RET (e.g., p-RET Tyr905) and total RET.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated RET to total RET.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Workflow:

Application Notes and Protocols: Assessing Cellular Uptake of Ret-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of the nervous and renal systems.[1][2] Ligand-induced dimerization of the RET receptor activates its intracellular kinase domain, triggering autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are vital for cell growth, survival, and proliferation.[2][3][4] However, aberrant RET activity, resulting from activating point mutations or chromosomal rearrangements, is a known driver in several human cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC).[3][5][6]

Ret-IN-1 is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding site of the RET kinase, thereby preventing its activation and blocking downstream oncogenic signaling.[6] A critical step in the preclinical evaluation of this compound is to confirm and quantify its ability to penetrate the cell membrane and engage its intracellular target. These application notes provide detailed protocols for assessing the cellular uptake and functional activity of this compound using common laboratory techniques.

RET Signaling Pathway and Mechanism of Inhibition

The RET signaling cascade is initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to a GFRα co-receptor.[4][7] This complex then recruits two RET monomers, inducing dimerization and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4][8] These phosphotyrosines serve as docking sites for various adaptor proteins that activate downstream pathways critical for cell proliferation and survival.[2][4]

References

- 1. Ret Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ret-IN-1 Insolubility in Media

For researchers, scientists, and drug development professionals utilizing the potent RET kinase inhibitor, Ret-IN-1, ensuring its complete dissolution in cell culture media is paramount for accurate and reproducible experimental results. This guide provides a comprehensive resource for troubleshooting insolubility issues, offering detailed protocols and frequently asked questions to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a highly selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase. Its chemical formula is C29H31N9O3, with a molecular weight of 553.61 g/mol . Understanding these properties is the first step in developing an effective dissolution strategy.

Q2: What is the recommended solvent for this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with low aqueous solubility.

Q3: Why does this compound precipitate when added to my cell culture media?

Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue and can be attributed to several factors:

-

Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.

-

"Salting Out" Effect: The high concentration of salts and other components in cell culture media can decrease the solubility of hydrophobic compounds, causing them to precipitate.

-

Temperature Changes: A significant drop in temperature when transferring a concentrated DMSO stock to cooler media can reduce solubility.

-

High Final Concentration: Attempting to achieve a high final concentration of this compound in the media can exceed its solubility limit.

-

Rapid Dilution: Adding the DMSO stock too quickly to the media without proper mixing can lead to localized high concentrations and immediate precipitation.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid cytotoxic effects on most cell lines, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1%. While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[1]

Troubleshooting Guide

Issue: this compound precipitates immediately upon addition to cell culture media.

This is the most common problem encountered and can often be resolved by optimizing the dilution process.

Troubleshooting Steps:

-

Pre-warm the Cell Culture Media: Before adding the this compound stock solution, warm the required volume of cell culture media to 37°C. This will help to mitigate the temperature shock that can lead to precipitation.

-

Perform a Serial or Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 or 1:100 in pre-warmed media, vortex or mix thoroughly, and then add this intermediate dilution to the final volume of media.

-

Ensure Rapid and Thorough Mixing: When adding the this compound solution (either the stock or an intermediate dilution) to the media, ensure the media is being gently agitated (e.g., by swirling or with a pipette). This helps to disperse the compound quickly and prevent localized high concentrations.

-

Filter the Final Solution (Optional but Recommended): After dilution, filter the final this compound-containing media through a 0.22 µm sterile filter to remove any micro-precipitates that may not be visible to the naked eye.

Issue: My this compound stock solution in DMSO appears cloudy or contains visible particles.

This indicates that the solubility limit in DMSO may have been exceeded or the compound has not fully dissolved.

Troubleshooting Steps:

-

Gentle Warming: Warm the DMSO stock solution in a 37°C water bath for 5-10 minutes. This can often help to dissolve the compound completely.

-

Sonication: If warming is not sufficient, sonicate the vial in a water bath for short bursts until the solution clears.

-

Reduce Stock Concentration: If the compound still does not dissolve, you may have exceeded its solubility limit in DMSO. Prepare a new stock solution at a lower concentration.

Data Presentation

Table 1: Estimated Solubility of this compound and Structurally Similar Compounds in DMSO

| Compound | Molecular Weight ( g/mol ) | Estimated Solubility in DMSO |

| This compound | 553.61 | 10-50 mM (Estimated) |

| All-trans Retinal | 284.44 | ~16 mg/mL (~56 mM) |

| All-trans Retinoic Acid | 300.44 | ~20 mg/mL (~67 mM) |

| 4-oxo Isotretinoin | 314.4 | ~30 mg/mL (~95 mM) |

| Isotretinoin | 300.44 | 60 mg/mL (~200 mM) |

Note: The solubility of this compound is an estimate based on the solubility of structurally similar compounds. It is recommended to empirically determine the optimal stock concentration for your specific experimental needs.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (MW: 553.61 g/mol )

-

Anhydrous, sterile-filtered DMSO

-

Sterile, amber or light-protecting microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the mass of this compound required to make a 10 mM stock solution. For 1 mL of a 10 mM stock, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 553.61 g/mol = 0.0055361 g = 5.54 mg

-

-

Weigh out 5.54 mg of this compound powder in a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol for Preparing a 1 µM Working Solution of this compound in Cell Culture Media

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) sterile cell culture media

-

Sterile conical tubes

-

Calibrated pipettes

Procedure:

-

Intermediate Dilution (1:100):

-

Pipette 990 µL of pre-warmed cell culture media into a sterile tube.

-

Add 10 µL of the 10 mM this compound stock solution to the media.

-

Vortex gently to mix. This creates a 100 µM intermediate solution.

-

-

Final Dilution (1:100):

-

Prepare the final volume of media needed for your experiment (e.g., 10 mL).

-

Add the appropriate volume of the 100 µM intermediate solution to achieve a final concentration of 1 µM. For a 10 mL final volume, add 100 µL of the 100 µM intermediate solution.

-

Mix the final solution gently by swirling or pipetting up and down.

-

-

The final concentration of DMSO in this working solution will be 0.01%, which is well below the cytotoxic threshold for most cell lines.

Visualizations

Caption: RET Signaling Pathway and the inhibitory action of this compound.

References

Technical Support Center: Addressing RET Inhibitor Resistance in Cell Lines

Welcome to the technical support center for researchers encountering resistance to RET inhibitors in cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RET inhibitors?

RET inhibitors are a class of targeted therapies that function by blocking the activity of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1] In normal cellular processes, the RET protein is involved in signaling pathways that regulate cell growth, differentiation, and survival.[1][2] However, in certain cancers, genetic alterations such as mutations or gene fusions lead to the constitutive activation of the RET protein, resulting in uncontrolled cell proliferation.[1][3] RET inhibitors work by binding to the ATP-binding site within the kinase domain of the RET protein, which prevents its phosphorylation and subsequent activation of downstream signaling cascades.[1] By inhibiting RET, these drugs disrupt the signals that promote cancer cell growth and survival, often leading to programmed cell death (apoptosis) and a reduction in tumor progression.[1]

Q2: My RET-fusion positive cell line is showing reduced sensitivity to the RET inhibitor. What are the possible causes?

Reduced sensitivity or acquired resistance to RET inhibitors in a previously sensitive cell line can be attributed to two primary categories of mechanisms: on-target alterations and off-target (or bypass) mechanisms.

-

On-target resistance typically involves the acquisition of new mutations within the RET gene itself. These mutations can interfere with the binding of the inhibitor to the RET protein. A common example is the emergence of solvent front mutations, such as the G810 residue mutation, which can hinder the inhibitor's ability to fit into its binding pocket.[4][5][6]

-

Off-target or bypass resistance occurs when the cancer cells activate alternative signaling pathways to maintain their growth and survival, thereby circumventing the need for RET signaling.[6] Common bypass mechanisms include the amplification or activating mutations of other oncogenes like MET, KRAS, NRAS, and EGFR.[6][7][8] These alternative pathways can reactivate critical downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, even in the presence of effective RET inhibition.[7][9]

Q3: How can I determine the mechanism of resistance in my cell line?

To elucidate the resistance mechanism in your cell line, a combination of molecular and biochemical analyses is recommended:

-

Sequence the RET kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on genomic DNA or cDNA from your resistant cell line to identify any acquired mutations within the RET gene. Compare the sequence to that of the parental, sensitive cell line.

-

Analyze downstream signaling pathways: Use western blotting to assess the phosphorylation status of key downstream signaling proteins such as ERK, AKT, and STAT3 in both sensitive and resistant cells, with and without inhibitor treatment.[9] Persistent phosphorylation of these proteins in the presence of the RET inhibitor in resistant cells suggests the activation of a bypass pathway.[7]

-

Perform a broader genomic analysis: Employ NGS-based cancer gene panels to screen for amplifications or mutations in common oncogenes known to be involved in bypass resistance, such as MET, KRAS, NRAS, BRAF, and EGFR.[7][8]

Troubleshooting Guides

Problem: Cell viability is not decreasing as expected after treatment with a RET inhibitor.

| Possible Cause | Suggested Solution |

| Incorrect inhibitor concentration | Perform a dose-response curve (e.g., using a CellTiter-Glo® or similar assay) to determine the IC50 of the inhibitor in your parental sensitive cell line and confirm you are using an effective concentration. |

| Development of on-target resistance | Sequence the RET kinase domain to check for known resistance mutations (e.g., V804M, G810S/R/C).[4][5][10] If a mutation is identified, consider switching to a next-generation RET inhibitor that has activity against that specific mutant.[4] |

| Activation of bypass signaling pathways | Screen for the activation of alternative signaling pathways (e.g., MET, EGFR, RAS/MAPK) via western blot for phosphorylated proteins (p-MET, p-EGFR, p-ERK).[7][8] If a bypass pathway is identified, consider combination therapy with an inhibitor targeting that pathway (e.g., a MET inhibitor or an EGFR inhibitor).[7] |

| Cell line identity or contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination, which can affect cell health and drug response. |

Data Presentation

Table 1: Examples of RET Fusion-Positive Cell Lines and their Inhibitor Sensitivity

| Cell Line | RET Fusion Partner | RET Inhibitor | IC50 (nM) | Reference |

| LC-2/ad | CCDC6 | Ponatinib | ~10 | [7] |

| TPC-1 | CCDC6 | Selpercatinib | ~5 | [6] |

| CUTO22 | KIF5B | Pralsetinib | ~2 | [11] |

| CUTO42 | EML4 | BLU-667 (Pralsetinib) | ~1 | [11] |

Table 2: Common Mechanisms of Acquired Resistance to RET Inhibitors

| Resistance Mechanism | Type | Examples | Method of Detection |

| Secondary RET Mutations | On-Target | G810S/R/C, V804M/L, Y806C/N | DNA Sequencing (NGS) |

| Bypass Pathway Activation | Off-Target | MET Amplification | FISH, qPCR, NGS |

| KRAS or NRAS Activating Mutations | DNA Sequencing (NGS) | ||

| EGFR Upregulation/Activation | Western Blot (p-EGFR), NGS |

Experimental Protocols

Protocol 1: Western Blot Analysis of RET Signaling Pathway

-

Cell Lysis:

-

Culture sensitive and resistant cells to ~80% confluency.

-

Treat cells with the RET inhibitor at the desired concentration and for the specified time. Include an untreated control.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-RET (Tyr1062), total RET, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Caption: RET signaling pathway and point of inhibition.

Caption: Overview of on-target and off-target resistance.

Caption: Troubleshooting workflow for RET inhibitor resistance.

References

- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]

- 5. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance to RET-inhibition in RET-rearranged NSCLC is mediated by reactivation of RAS/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]